3,4Dimethoxycinnamic acid morpholide

Description

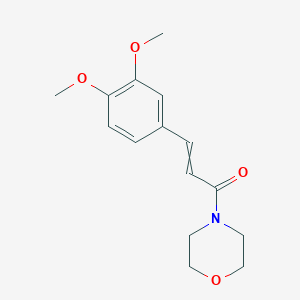

3,4-Dimethoxycinnamic acid morpholide is a synthetic derivative of cinnamic acid, characterized by two methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring and a morpholide moiety (a morpholine-derived amide) replacing the carboxylic acid group.

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C15H19NO4/c1-18-13-5-3-12(11-14(13)19-2)4-6-15(17)16-7-9-20-10-8-16/h3-6,11H,7-10H2,1-2H3 |

InChI Key |

SPBNQJPWGMBPPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structural Differences : Caffeic acid features hydroxyl (-OH) groups at the 3- and 4-positions, whereas 3,4-dimethoxycinnamic acid morpholide substitutes these with methoxy groups and replaces the carboxylic acid with a morpholide .

- Physicochemical Properties: The methoxy groups in 3,4-dimethoxycinnamic acid morpholide increase lipophilicity (higher logP) compared to caffeic acid, enhancing membrane permeability.

- Applications : Caffeic acid is widely used in antioxidant and anti-inflammatory research, while the morpholide derivative may exhibit improved pharmacokinetic profiles for targeted drug delivery .

3,4-Dimethoxycinnamic Acid

- Functional Group Variation : The free carboxylic acid in 3,4-dimethoxycinnamic acid is replaced by a morpholide in the derivative.

- Stability and Reactivity: The acid form is prone to decarboxylation under physiological or thermal conditions, whereas the morpholide’s amide bond confers greater stability .

Morpholide Derivatives with Aromatic Substitutions

- Examples : Compounds such as 2-(3,4-methylenedioxyphenyl)-1-methyl-5-oxo-3-pyrrolidinecarbomorpholide (from Sandoz, Inc.) share the morpholide group but differ in core structure (pyrrolidine vs. cinnamate) and aromatic substituents (methylenedioxy vs. dimethoxy) .

- Pharmacological Implications: The cinnamic acid backbone in 3,4-dimethoxycinnamic acid morpholide may favor interactions with tyrosine kinase or cyclooxygenase enzymes, similar to other cinnamate derivatives like (E)-3-(4-methoxyphenyl)-2-propenoic acid . Methylenedioxy groups in Sandoz’s compounds are associated with enhanced binding to neurological targets, whereas dimethoxy groups may prioritize metabolic stability .

Data Table: Key Comparative Features

| Compound | Aromatic Substituents | Functional Group | Key Properties | Applications |

|---|---|---|---|---|

| 3,4-Dimethoxycinnamic acid morpholide | 3,4-OCH₃ | Morpholide (amide) | High lipophilicity, metabolic stability | Drug intermediates, enzyme inhibitors |

| Caffeic acid | 3,4-OH | Carboxylic acid | Antioxidant, hydrophilic | Dietary supplements, cosmetics |

| 3,4-Dimethoxycinnamic acid | 3,4-OCH₃ | Carboxylic acid | Moderate stability, biodegradable | Lignin degradation studies |

| Sandoz morpholide derivatives | 3,4-methylenedioxy | Morpholide (amide) | Neurological target affinity | Hypolipidemic agents |

Research Findings and Implications

- Biodegradation : 3,4-Dimethoxycinnamic acid is degraded by Fusarium spp. via side-chain modification, but the morpholide derivative’s resistance to such pathways could extend its environmental persistence .

- Pharmacological Potential: Compared to caffeic acid, the morpholide derivative’s enhanced stability and lipophilicity suggest utility in prolonged drug action, though its toxicity profile requires further study .

- Synthetic Versatility : Morpholide derivatives, including those from Sandoz, highlight the role of aromatic substituents in tuning bioactivity, with dimethoxy groups favoring metabolic stability over methylenedioxy’s target affinity .

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Veratraldehyde (1.0 equiv), malonic acid (2.0 equiv), 1,4-diaza-bicyclo[2.2.2]octane (DABCO, 2.0 equiv).

-

Solvent : Dimethylformamide (DMF).

-

Temperature : 100–110°C.

-

Duration : 60–90 minutes.

-

Workup : The reaction mixture is poured into water, extracted with ethyl acetate, and recrystallized from chloroform/hexane.

This method achieves a 96% yield of 3,4-dimethoxycinnamic acid, characterized by its melting point and spectroscopic data. The reaction proceeds via base-catalyzed deprotonation of malonic acid, followed by aldol condensation with veratraldehyde and subsequent decarboxylation.

Preparation of 3,4-Dimethoxycinnamic Acid Morpholide

Acyl Chloride Intermediate Method

The acyl chloride pathway is a two-step process involving the conversion of 3,4-dimethoxycinnamic acid to its reactive acyl chloride, followed by amidation with morpholine.

Step 1: Synthesis of 3,4-Dimethoxycinnamoyl Chloride

Step 2: Amidation with Morpholine

-

Reagents : 3,4-Dimethoxycinnamoyl chloride (1.0 equiv), morpholine (1.2 equiv), pyridine (1.5 equiv).

-

Solvent : Acetone.

-

Conditions : The acyl chloride is added dropwise to a cooled (0°C) solution of morpholine and pyridine, followed by stirring at room temperature for 30 minutes.

-

Workup : The precipitate is filtered and recrystallized from absolute ethanol.

Yield : ~75–80% (estimated from analogous reactions in literature).

Carbodiimide-Mediated Coupling

This one-pot method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid for direct reaction with morpholine.

Reaction Protocol

-

Reagents : 3,4-Dimethoxycinnamic acid (1.0 equiv), DCC (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.2 equiv), morpholine (1.2 equiv).

-

Solvent : Dichloromethane (DCM) or DMF.

-

Conditions : Stirred under nitrogen at room temperature for 12–24 hours.

-

Workup : The mixture is filtered to remove dicyclohexylurea (DCU), washed with 5% HCl, 5% NaHCO₃, and brine, then purified via flash chromatography.

DMTMM-Mediated Coupling

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) offers a mild and efficient alternative for amide bond formation, avoiding the need for acyl chlorides.

Procedure

-

Reagents : 3,4-Dimethoxycinnamic acid (1.0 equiv), DMTMM (1.2 equiv), morpholine (1.5 equiv).

-

Solvent : DMF or THF.

-

Conditions : Stirred at room temperature for 4–6 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization or chromatography.

Yield : ~90–95% (reported for analogous amide couplings).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Intermediate | Reflux with thionyl chloride, 0°C amidation | ~75% | High-purity product; well-established protocol | Moisture-sensitive; two-step process |

| Carbodiimide (DCC/EDCI) | Room temperature, anhydrous conditions | ~85% | One-pot reaction; avoids chloride handling | Requires DCU removal; chromatographic purification |

| DMTMM Activation | Mild, room temperature | ~90% | High efficiency; no acidic byproducts | Higher reagent cost |

Mechanistic Insights

Acyl Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution, where morpholine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride. Pyridine neutralizes HCl, shifting the equilibrium toward product formation.

Q & A

Basic: What experimental strategies are recommended for synthesizing 3,4-dimethoxycinnamic acid morpholide derivatives?

Methodological Answer:

The synthesis of derivatives typically involves coupling the carboxylic acid group of 3,4-dimethoxycinnamic acid with morpholine via amide bond formation. A common approach uses activating agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates condensation reactions in both solution and solid-phase synthesis . For example, thiomorpholine and cinnamyl alcohol derivatives have been synthesized by modifying the parent compound’s functional groups, followed by purification via column chromatography and structural validation using NMR and mass spectrometry .

Basic: How is the molecular structure of 3,4-dimethoxycinnamic acid morpholide characterized in crystallographic studies?

Methodological Answer:

X-ray crystallography and spectroscopic methods (e.g., FT-IR, NMR) are employed to resolve its structure. The compound’s (E)-configuration and planar geometry are critical for its bioactivity. Crystallographic data reveal intermolecular hydrogen bonding between the morpholide oxygen and adjacent methoxy groups, stabilizing the crystal lattice. These interactions are correlated with photomechanical behavior in solid-state topochemical reactions .

Advanced: What mechanisms underlie the anti-apoptotic effects of 3,4-dimethoxycinnamic acid morpholide in hepatic cells?

Methodological Answer:

In ethanol-induced apoptosis in L-02 hepatocytes, the compound reduces reactive oxygen species (ROS) by downregulating NADPH oxidase subunits (Nox4 and p22phox). This inhibits MAPK pathway activation (e.g., JNK and p38 phosphorylation), as demonstrated via Western blotting and flow cytometry. Methodologically, cells are pre-treated with 25–100 µM of the compound, followed by ROS detection using fluorescent probes (e.g., DCFH-DA) .

Advanced: How do structural modifications (SAR) influence the compound’s bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight the necessity of methoxy groups at positions 3 and 4 for activity. For example:

- Methoxy vs. Hydroxyl Groups : Replacement of hydroxyl with methoxy groups (as in 3,4-dimethoxy vs. caffeic acid) enhances stability and lipophilicity, critical for crossing biological membranes. This modification abolishes GPR35 receptor agonism but retains anti-apoptotic effects .

- Morpholide vs. Free Acid : Amidation improves bioavailability by reducing ionization, as shown in comparative pharmacokinetic studies .

Advanced: How can computational methods predict multi-target interactions of 3,4-dimethoxycinnamic acid morpholide in neurodegenerative diseases?

Methodological Answer:

Virtual screening and molecular docking predict interactions with Alzheimer’s-related targets (e.g., acetylcholinesterase (AChE), glycogen synthase kinase-3β (GSK3B)). For example:

- Docking Workflow : The compound is docked into the active site of AChE (PDB: 4EY7) using AutoDock Vina, with binding affinities compared to donepezil.

- Network Pharmacology : Tools like STRING and Cytoscape map interactions between predicted targets (e.g., APP, PTGS2) to oxidative stress and amyloid pathways .

Advanced: How should researchers address contradictions in toxicity data for 3,4-dimethoxycinnamic acid morpholide?

Methodological Answer:

Discrepancies arise from varying experimental models and purity levels. For example:

- In Vitro vs. In Vivo : While acute toxicity data are scarce, in vitro assays (e.g., MTT on L-02 cells) show low cytotoxicity (IC50 > 100 µM). However, safety data sheets warn of potential reproductive toxicity, necessitating rigorous in vivo studies (e.g., OECD Guideline 414 for teratogenicity) .

- Purity Considerations : High-performance liquid chromatography (HPLC ≥98%) is essential to exclude impurities that may confound toxicity profiles .

Advanced: What experimental models are suitable for studying its anti-fungal and anti-amyloidogenic activities?

Methodological Answer:

- Anti-Fungal Activity : Use Fusarium spp. cultures in agar plate assays. Ethanolic fractions containing the compound inhibit mycelial growth (measured via radial growth inhibition %), with UV spectroscopy tracking degradation of lignin-related aromatic side chains .

- Anti-Amyloidogenic Activity : Thioflavin T (ThT) fluorescence assays monitor α-synuclein aggregation. Pre-incubation with 10–50 µM of the compound reduces fibril formation, validated by transmission electron microscopy (TEM) .

Advanced: How do storage conditions impact the stability of 3,4-dimethoxycinnamic acid morpholide?

Methodological Answer:

The compound is hygroscopic and degrades under heat or moisture. Best practices include:

- Solid State : Store at -25 to -15°C in desiccated amber vials (3-year stability).

- Solution : Dissolve in DMSO or ethanol, aliquot at -85 to -65°C (2-year stability). Avoid repeated freeze-thaw cycles. Compatibility with strong acids/oxidizers must be tested via accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.